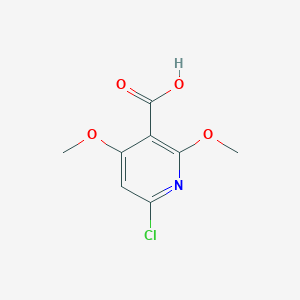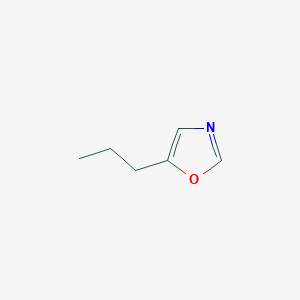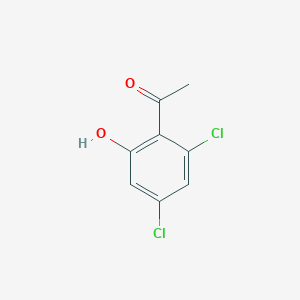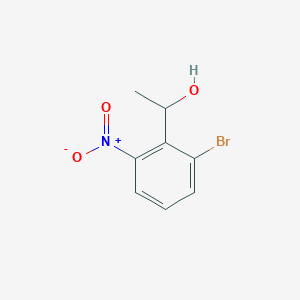
1,2,3,4-Tetrachloro-9-methoxyanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrachloro-9-methoxyanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms and a methoxy group attached to the anthracene core. It has a molecular formula of C15H8Cl4O and a molecular weight of 346.035 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-9-methoxyanthracene typically involves the chlorination of 9-methoxyanthracene. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 1,2,3,4-positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrachloro-9-methoxyanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce the methoxy group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of partially or fully dechlorinated anthracene derivatives.
Substitution: Formation of various substituted anthracenes depending on the nucleophile used.
科学的研究の応用
1,2,3,4-Tetrachloro-9-methoxyanthracene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore properties.
作用機序
The mechanism of action of 1,2,3,4-Tetrachloro-9-methoxyanthracene involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrachloroanthracene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
9-Methoxyanthracene: Lacks the chlorine atoms, making it less reactive in substitution reactions but more suitable for certain oxidation reactions.
Uniqueness
1,2,3,4-Tetrachloro-9-methoxyanthracene is unique due to the combination of chlorine atoms and a methoxy group, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
61601-19-2 |
|---|---|
分子式 |
C15H8Cl4O |
分子量 |
346.0 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-9-methoxyanthracene |
InChI |
InChI=1S/C15H8Cl4O/c1-20-15-8-5-3-2-4-7(8)6-9-10(15)12(17)14(19)13(18)11(9)16/h2-6H,1H3 |
InChIキー |
VLBZVMAKJTYXQR-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC3=CC=CC=C31)C(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)

![6-Chloro-2-[(ethylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13149199.png)



![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)



![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)



